molecular formula C150H300N2O75 B13711761 Amino-PEG36-CONH-PEG36-acid

Amino-PEG36-CONH-PEG36-acid

Cat. No.: B13711761
M. Wt: 3332.0 g/mol
InChI Key: KUBRCCQDEJZJQX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Amino-PEG36-CONH-PEG36-acid is synthesized through a series of reactions involving the coupling of PEG chains with amino and carboxylic acid groups. The process typically involves the activation of carboxylic acid groups using reagents such as N-hydroxysuccinimide (NHS) esters or carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide) . The activated carboxylic acid then reacts with the amino group to form a stable amide bond.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and purification systems. The process ensures high purity and consistency of the final product, which is essential for its use in research and development.

Mechanism of Action

Amino-PEG36-CONH-PEG36-acid functions as a linker in PROTACs, which are molecules designed to target specific proteins for degradation. The compound connects a ligand for an E3 ubiquitin ligase to a ligand for the target protein. This brings the target protein in proximity to the ubiquitin-proteasome system, leading to its ubiquitination and subsequent degradation . This mechanism allows for the selective removal of disease-causing proteins from cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Amino-PEG36-CONH-PEG36-acid stands out due to its optimal length, which provides a balance between solubility and flexibility. This makes it particularly suitable for applications requiring precise spatial arrangement and stability.

Properties

Molecular Formula

C150H300N2O75

Molecular Weight

3332.0 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C150H300N2O75/c151-3-7-158-11-15-162-19-23-166-27-31-170-35-39-174-43-47-178-51-55-182-59-63-186-67-71-190-75-79-194-83-87-198-91-95-202-99-103-206-107-111-210-115-119-214-123-127-218-131-135-222-139-143-226-147-145-224-141-137-220-133-129-216-125-121-212-117-113-208-109-105-204-101-97-200-93-89-196-85-81-192-77-73-188-69-65-184-61-57-180-53-49-176-45-41-172-37-33-168-29-25-164-21-17-160-13-9-156-5-1-149(153)152-4-8-159-12-16-163-20-24-167-28-32-171-36-40-175-44-48-179-52-56-183-60-64-187-68-72-191-76-80-195-84-88-199-92-96-203-100-104-207-108-112-211-116-120-215-124-128-219-132-136-223-140-144-227-148-146-225-142-138-221-134-130-217-126-122-213-118-114-209-110-106-205-102-98-201-94-90-197-86-82-193-78-74-189-70-66-185-62-58-181-54-50-177-46-42-173-38-34-169-30-26-165-22-18-161-14-10-157-6-2-150(154)155/h1-148,151H2,(H,152,153)(H,154,155)

InChI Key

KUBRCCQDEJZJQX-UHFFFAOYSA-N

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O

Origin of Product

United States

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